2-Hydroxy-2-methylpropiophenone
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-2-methylpropiophenone is the polymer chains in UV-curable systems . It plays a crucial role in initiating and promoting polymerization reactions when exposed to UV or visible light .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization process in UV-curable systems . The ketyl radicals generated by the compound initiate or catalyze photoinduced radical reactions, thereby initiating polymerization processes .
Pharmacokinetics
Its solubility, volatility, and reactivity under uv light are critical factors influencing its bioavailability in the context of its industrial use .
Result of Action
The result of the action of this compound is the formation of crosslinked polymers . This is achieved through the initiation of polymerization reactions, leading to the development of UV curable resins for exterior coating applications .
Action Environment
The action of this compound is significantly influenced by environmental factors such as light intensity, specifically UV light, and the presence of suitable co-initiators or substrates . Its efficacy and stability are also affected by temperature and the chemical environment, including the presence of oxygen and other potential reactants .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-methylpropiophenone plays a significant role in biochemical reactions due to its ability to undergo Norrish type I reactions upon UV exposure. This reaction results in the cleavage of the adjacent carbon-oxygen bond, forming a highly reactive ketyl radical and a carbonyl compound . The ketyl radical can engage in various chemical reactions, such as hydrogen abstraction and addition, which are valuable in organic synthesis . Additionally, this compound acts as a photoinitiator or photosensitizer in UV-curable systems, facilitating fast curing and improved print quality in industries such as printing, coatings, and dentistry .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a photoinitiator in UV-curable systems can impact cellular functions by initiating photoinduced radical reactions . These reactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. Upon UV exposure, it undergoes a Norrish type I reaction, resulting in the formation of reactive ketyl radicals . These radicals can interact with various biomolecules, leading to changes in gene expression and enzyme activity . Additionally, this compound can act as a photoinitiator, catalyzing photoinduced radical reactions and initiating polymerization processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is chemically stable under standard ambient conditions, but its stability and degradation can be influenced by factors such as UV exposure and temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with changes in gene expression and cellular metabolism noted over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects . For example, mortality was observed in all treatment groups after oral administration, except for the lowest dose level . Additionally, animals showed sedation, dyspnea, decreased activity, and prone position a few minutes after oral application .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its role as a photoinitiator and photosensitizer. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its ability to generate reactive ketyl radicals upon UV exposure allows it to participate in different chemical reactions, such as hydrogen abstraction and addition .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its activity and function . The compound’s strong absorption peak in the ultraviolet range enables its use in UV spectroscopy and photopolymerization reactions, further impacting its distribution within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-2-methylpropiophenone can be synthesized through several methods. One common approach involves the reaction of hydroxybenzaldehyde with isobutyric acid in the presence of a base, followed by acidification to obtain the target compound . Another method includes the oxidation of 2-methyl-1-phenylpropane-1,2-diol using a combination of potassium bromide and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) in toluene .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale photochemical processes. These processes typically involve the use of UV radiation to initiate the reaction, ensuring high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-2-methylpropiophenone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 1-Hydroxycyclohexyl phenyl ketone
- 2,2-Dimethoxy-2-phenylacetophenone
- Diphenyl (2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
2-Hydroxy-2-methylpropiophenone stands out due to its high efficiency as a photoinitiator, non-yellowing properties, and excellent color stability. These characteristics make it particularly suitable for applications requiring long-term exposure to UV light without degradation .
Properties
IUPAC Name |
2-hydroxy-2-methyl-1-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLYCEVDHLAQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044830 | |
Record name | 2-Hydroxy-2-methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA | |
Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7473-98-5 | |
Record name | 2-Hydroxy-2-methyl-1-phenylpropan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7473-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl isopropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-2-methylpropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 2-hydroxy-2-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxy-2-methylpropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-2-methylpropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOYL ISOPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0LRG273AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Hydroxy-2-methylpropiophenone?
A1: this compound has a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol.
Q2: How can I confirm the structure of this compound?
A2: Various spectroscopic techniques are useful for structural confirmation, including Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , ], Nuclear Magnetic Resonance (NMR) [, , ], and Mass Spectrometry (MS) [, ]. FTIR reveals characteristic functional groups, NMR provides information on the hydrogen and carbon environments, and MS confirms the molecular weight and fragmentation pattern.
Q3: Is this compound compatible with polyvinylpyrrolidone-based hydrogels?
A3: Yes, research demonstrates the successful incorporation of this compound into polyvinylpyrrolidone-based hydrogels, influencing their physicochemical properties like swelling ratio, tensile strength, and wettability [].
Q4: How does the amount of this compound affect the properties of acrylic hydrogels?
A4: Increasing the amount of this compound in acrylic hydrogels generally leads to decreased percentage elongation and increased tensile strength, indicating a change in mechanical properties []. It also influences the hydrogel's wettability, making it more hydrophilic with increasing photoinitiator content [].
Q5: What is the primary function of this compound in material science?
A5: this compound primarily acts as a photoinitiator, generating free radicals upon exposure to UV radiation [, , , , , , , , ]. These free radicals initiate the polymerization of monomers and pre-polymers, leading to the formation of crosslinked polymer networks.
Q6: How does this compound compare to other photoinitiators in thiol-ene UV curing?
A6: Studies comparing this compound to ethylphenyl (2,4,6-trimethylbenzoyl) phosphinate in thiol-ene UV curing of acrylated epoxidized soybean oil revealed that the latter resulted in polymers with higher storage modulus, enhanced thermal characteristics, and increased Shore A hardness []. This suggests that the choice of photoinitiator significantly impacts the final polymer properties.
Q7: Can this compound be used in optical 3D printing applications?
A7: Yes, research suggests that this compound shows promise in the development of photocurable resins for optical 3D printing. Its ability to efficiently initiate photopolymerization allows for the creation of intricate three-dimensional structures with high resolution and good surface morphology [, ].
Q8: What is known about the stability of this compound in different formulations?
A8: this compound, when incorporated into various formulations, exhibits stability under specific conditions. For instance, research has shown that in UV-curable pressure-sensitive adhesives, its stability is influenced by the presence of other components like oligomers and crosslinkers []. Understanding these interactions is crucial for optimizing formulation stability.
Q9: Are there strategies to enhance the migration resistance of this compound in cured materials?
A9: Yes, one approach to improve the migration resistance of this compound is by chemically binding it to nanoparticles. For instance, researchers successfully attached it to nano-silica surfaces, leading to a significant reduction in extractable residues compared to the free photoinitiator []. This strategy holds potential for minimizing environmental contamination and enhancing material safety.
Q10: What are the known photolytic decomposition products of this compound in food packaging?
A10: Studies have identified several photolytic decomposition products of this compound in food packaging materials, including 2,4,6-trimethylbenzaldehyde and 1-phenyl-2-butanone []. These findings highlight the importance of understanding the fate of photoinitiators in food contact applications and the potential migration of degradation products.
Q11: Is this compound found in wastewater, and can it be removed?
A11: Yes, this compound has been identified as a component in water-based wood paint effluent []. Fenton oxidation processes have demonstrated significant reduction (up to 96%) in the concentration of this compound and other organic pollutants, offering a potential solution for wastewater treatment [].
Q12: How can I determine the diffusion coefficient and partition coefficient of this compound in different media?
A12: Techniques like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy are valuable for studying the diffusion and partitioning behavior of this compound in complex matrices like nanoporous polydimethylsiloxane networks or aqueous poly(ethylene glycol) diacrylate solutions []. These parameters are crucial for understanding the compound's release kinetics and its interaction with surrounding materials.
Q13: What analytical methods are used to analyze this compound in environmental samples?
A13: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound and its photolytic decomposition products in environmental samples like food packaging materials []. This method allows for the separation and detection of various compounds present in complex matrices.
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